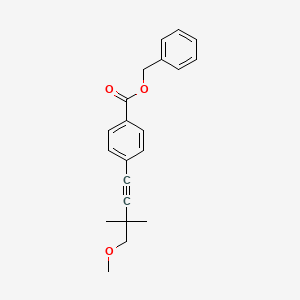
Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a dimethylbutynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 3,3-dimethylbut-1-yne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening methods to identify the best catalysts and reaction conditions is also common. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Hydroxylated derivatives.
Applications De Recherche Scientifique
Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
4-Benzyloxy-3,3-dimethylbut-1-yne: Shares a similar structural motif but lacks the methoxy group.
4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the dimethylbutynyl group.
Benzyl benzoate: A simpler ester without the additional functional groups.
Uniqueness: Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate is unique due to the presence of both the methoxy and dimethylbutynyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H22O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
benzyl 4-(4-methoxy-3,3-dimethylbut-1-ynyl)benzoate |
InChI |
InChI=1S/C21H22O3/c1-21(2,16-23-3)14-13-17-9-11-19(12-10-17)20(22)24-15-18-7-5-4-6-8-18/h4-12H,15-16H2,1-3H3 |
Clé InChI |
MNJNOCWEBCXFRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC)C#CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
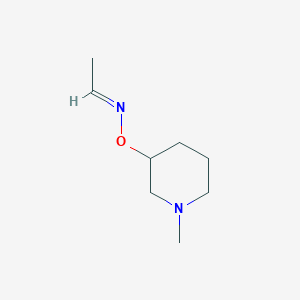
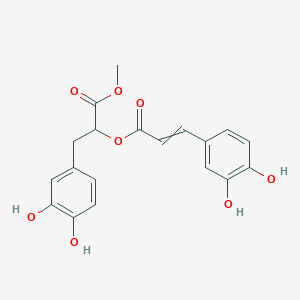
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
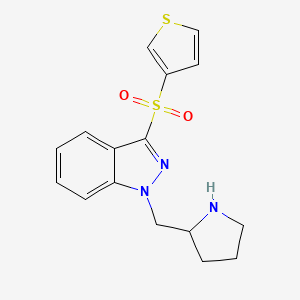
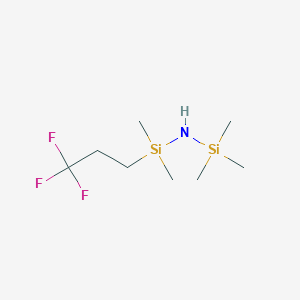
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)

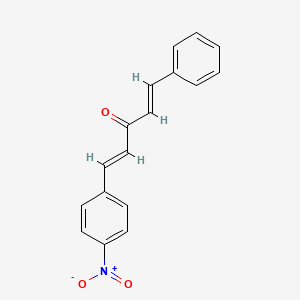

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
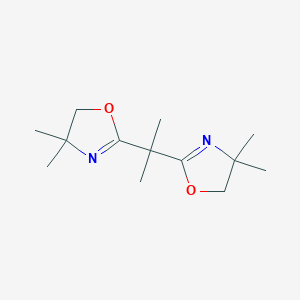
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
